8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2551119-92-5
VCID: VC7455974
InChI: InChI=1S/C9H17NO2.ClH/c1-8(2)11-6-9(7-12-8)3-4-10-5-9;/h10H,3-7H2,1-2H3;1H
SMILES: CC1(OCC2(CCNC2)CO1)C.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7

8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride

CAS No.: 2551119-92-5

Cat. No.: VC7455974

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride - 2551119-92-5

Specification

CAS No. 2551119-92-5
Molecular Formula C9H18ClNO2
Molecular Weight 207.7
IUPAC Name 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-8(2)11-6-9(7-12-8)3-4-10-5-9;/h10H,3-7H2,1-2H3;1H
Standard InChI Key OPURGILYKAHLNY-UHFFFAOYSA-N
SMILES CC1(OCC2(CCNC2)CO1)C.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name, 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride, delineates its structure:

  • A spiro[4.5]decane core, where two rings (a 4-membered and a 5-membered) share a single atom.

  • 7,9-dioxa indicates oxygen atoms at positions 7 and 9 of the larger ring.

  • 2-aza denotes a nitrogen atom at position 2 of the smaller ring.

  • 8,8-dimethyl specifies methyl groups at position 8 on both rings.

  • The hydrochloride salt form enhances stability and solubility.

The molecular formula is C₁₀H₁₈ClNO₂, with a calculated molecular weight of 207.7 g/mol .

Structural Characterization

Spirocyclic architectures like this compound are prized for their conformational rigidity, which can influence binding affinity in pharmaceutical contexts. The 7,9-dioxa moieties introduce polarity, while the dimethyl groups contribute to steric bulk. X-ray crystallography or advanced NMR studies would be required to confirm the three-dimensional arrangement, though such data remain unpublished.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2551119-92-5
Molecular FormulaC₁₀H₁₈ClNO₂
Molecular Weight207.7 g/mol
Purity≥95%
Salt FormHydrochloride
Related Neutral CompoundC₉H₁₅NO₂ (MW 185.22 g/mol)

Synthesis and Production

Laboratory-Scale Synthesis

While explicit protocols for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride are scarce, analogous spirocyclic compounds provide methodological insights. A plausible route involves:

  • Spirocyclization: Condensation of a diketone precursor with an amine under acidic conditions, forming the spirocyclic framework.

  • Methylation: Introduction of methyl groups via alkylating agents like methyl iodide.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

Reaction optimization would require careful control of temperature, solvent polarity, and stoichiometry to avoid side products. For example, the neutral analog 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one (CAS: 2551115-76-3) shares a similar backbone and may derive from oxidation of the parent amine .

Industrial Feasibility

No industrial production methods have been documented, likely due to the compound’s niche applications and discontinuation. Scaling up would necessitate:

  • Cost-Effective Catalysts: Transition metal catalysts could enhance cyclization efficiency.

  • Solvent Recovery Systems: To mitigate environmental impact from volatile organic solvents.

  • Quality Control: Rigorous HPLC or GC-MS analysis to ensure ≥95% purity .

Physicochemical Properties

Spectroscopic Data

IR Spectroscopy: Expected absorption bands include:

  • N-H stretch (2500–3000 cm⁻¹) from the protonated amine.

  • C-O-C stretches (1100–1250 cm⁻¹) from the dioxa rings.

  • C-N stretches (1350–1500 cm⁻¹).

NMR: Predictive data for the hydrochloride salt:

  • ¹H NMR: Methyl protons (δ 1.2–1.4 ppm), spirocyclic CH₂ groups (δ 2.5–3.0 ppm).

  • ¹³C NMR: Quaternary carbons at ring junctions (δ 70–80 ppm), oxygenated carbons (δ 90–100 ppm).

Future Research Directions

  • Biological Screening: Prioritize in vitro assays to identify therapeutic potential.

  • Crystallographic Studies: Resolve 3D structure to aid computational modeling.

  • Process Optimization: Develop greener syntheses using flow chemistry or biocatalysts.

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